N-acetyl-D-[UL-13C6]glucosamine
Overview
Description
N-acetyl-D-[UL-13C6]glucosamine is an isotopically labeled form of N-acetyl-D-glucosamine. It is a naturally occurring amino sugar that plays important roles in many biological processes . The isotopic label, in this case, the carbon-13, helps researchers trace the fate of N-acetyl-D-glucosamine in biological systems.
Synthesis Analysis
N-acetyl-D-glucosamine can be produced via microbial fermentation . An efficient affinity adsorption–enzymatic reaction integrated approach has been proposed to produce N-acetyl-D-glucosamine from crude chitin powders . Other studies have also reported the synthesis of N-acetyl-D-glucosamine derivatives .Molecular Structure Analysis
The molecular formula of N-acetyl-D-glucosamine is C8H15NO6 . It is a major component of bacterial cell walls and many organisms recycle GlcNAc from the cell wall or metabolize environmental GlcNAc .Chemical Reactions Analysis
N-acetyl-D-glucosamine is involved in various chemical reactions. For instance, it is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage . It also plays a role in the hydrolysis of chitin .Physical And Chemical Properties Analysis
N-acetyl-D-glucosamine has a molecular weight of 221.2078 . It is a white solid and its melting point is 211 °C .Scientific Research Applications
Biomedical Applications
N-acetyl glucosamine (GlcNAc) and its derivatives have been investigated for their potential as multifunctional therapeutic agents. These compounds are crucial components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. Studies suggest that GlcNAc has pharmacological effects beneficial in alleviating osteoarthritis symptoms, with additional therapeutic applications in cardiovascular disease, neurological deficits, skin disorders, and cancer. These functions primarily arise from GlcNAc's anti-oxidant and anti-inflammatory activities, notably through modulation of inflammatory responses via the Nuclear Factor-κB (NF-κB) pathway (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
Industrial Applications
GlcNAc is valuable in various industries like medical, agricultural, biofuel, and food. Efficient and environment-friendly production of GlcNAc is crucial. For instance, a study on β-N-acetylhexosaminidase (HEX) from Streptomyces alfalfae demonstrated its potential in converting chitin to GlcNAc for industrial uses. The enzyme showed broad substrate specificity and high specific activities, making it a viable candidate for chitin conversion processes (Lv et al., 2019).
Molecular Imaging in Cancer
GlcNAc can be used in molecular imaging of cancer through the chemical exchange saturation transfer (CEST) MRI technique. The sensitivity of GlcNAc CEST to different frequency regions of irradiation makes it a promising agent for detecting cancer. Studies involving mice with breast tumors showed significant CEST effects linked to phosphorylated products of GlcNAc, such as uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). This method offers a new approach for clinical molecular imaging to detect metabolically active tumors (Rivlin & Navon, 2020).
Enzymatic Production and Bioconversion
The enzymatic degradation of chitin-containing biomass to produce GlcNAc is an eco-friendly method with great potential. Novel combinations of bacterial and insect chitinolytic enzymes have been developed to efficiently produce GlcNAc from various sources, such as mycelia of Asperillus niger. This method provides a more sustainable and cost-effective approach compared to traditional chemical processes (Zhu, Wang, Liu, & Yang, 2016).
Future Directions
properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i4+1,5+1,6+1,7+1,8+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-WCMCXALXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetyl-D-[UL-13C6]glucosamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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